An In-depth Technical Guide to the Chemical Properties and Structure of 2,5-Dimethoxyphenol
An In-depth Technical Guide to the Chemical Properties and Structure of 2,5-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxyphenol is an organic aromatic compound that belongs to the class of methoxybenzenes and phenols.[1] Its chemical structure, characterized by a benzene ring substituted with a hydroxyl group and two methoxy groups at the second and fifth positions, makes it a subject of interest in various chemical and pharmaceutical research areas. This guide provides a comprehensive overview of its chemical properties, structure, and potential biological relevance, with a focus on data-driven insights and experimental considerations.
Chemical Structure and Identification
The structural identity of 2,5-Dimethoxyphenol is well-defined by several standard chemical identifiers. These are crucial for accurate database searching, regulatory submissions, and unambiguous scientific communication.
| Identifier | Value |
| IUPAC Name | 2,5-dimethoxyphenol[1] |
| CAS Number | 18113-18-3[1] |
| Molecular Formula | C₈H₁₀O₃[1] |
| SMILES | COC1=CC(=C(C=C1)OC)O[1] |
| InChI | InChI=1S/C8H10O3/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,9H,1-2H3[1] |
| InChIKey | KYFBKHRLIHDKPB-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of 2,5-Dimethoxyphenol are summarized below. These parameters are essential for designing experimental protocols, predicting its behavior in different matrices, and for computational modeling studies.
| Property | Value |
| Molecular Weight | 154.16 g/mol [1] |
| Appearance | Colorless to light yellow to light orange clear liquid |
| Boiling Point | 135 °C at 15 mmHg |
| Density | 1.134±0.06 g/cm³ (Predicted) |
| Solubility | Slightly soluble (7.6 g/L) at 25 °C[2] |
| pKa | 9.59±0.10 (Predicted)[2] |
| LogP | 1.4094 |
| Flash Point | 117 °C |
| Refractive Index | 1.55 |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of 2,5-Dimethoxyphenol. While full spectra often require access to specialized databases, the availability of different types of spectra has been reported:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectral data are available and provide detailed information about the hydrogen and carbon framework of the molecule.
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Infrared (IR) Spectroscopy : IR spectra can confirm the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) moieties.
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Mass Spectrometry (MS) : Mass spectra, often obtained through Gas Chromatography-Mass Spectrometry (GC-MS), are used to determine the molecular weight and fragmentation pattern, aiding in identification and quantification.[3]
Experimental Protocols
While a specific, detailed synthesis protocol for 2,5-Dimethoxyphenol was not found in the immediate search, a plausible synthetic route can be inferred from the synthesis of the related compound, 2,5-dimethoxybenzaldehyde. The final step in one of its syntheses involves the methylation of 2-hydroxy-5-methoxybenzaldehyde.
Conceptual Synthesis Workflow
A potential synthesis could involve the methylation of hydroquinone monomethyl ether (4-methoxyphenol). The following is a generalized workflow based on common organic chemistry practices.
Caption: Conceptual workflow for the synthesis of 2,5-Dimethoxyphenol.
Purification Protocol: Column Chromatography
For the purification of moderately polar phenols like 2,5-Dimethoxyphenol, column chromatography is a standard and effective method.
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Stationary Phase : Silica gel is the most common stationary phase.
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Mobile Phase (Eluent) Selection : A solvent system is first determined using Thin Layer Chromatography (TLC). For a compound of this polarity, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point. The ratio is adjusted to achieve an Rf value of approximately 0.3-0.4 for the desired compound.
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Column Packing : The silica gel is packed into a glass column as a slurry with the initial, least polar eluent mixture.
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Sample Loading : The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.
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Elution : The mobile phase is passed through the column. The polarity of the eluent can be gradually increased (gradient elution) to sequentially elute compounds of increasing polarity.
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Fraction Collection : The eluate is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure product.
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Solvent Removal : The solvent is removed from the pure fractions under reduced pressure to yield the purified 2,5-Dimethoxyphenol.
Biological Activity and Signaling Pathways
While specific studies on 2,5-Dimethoxyphenol are limited, the broader class of 2-methoxyphenols has been investigated for various biological activities, including antioxidant and anti-inflammatory effects.[4] A significant mechanism of anti-inflammatory action for many phenolic compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators.[5] Inhibition of COX-2 can therefore reduce inflammation and associated pain.
COX-2 Signaling Pathway
The following diagram illustrates the role of COX-2 in the inflammatory pathway and its potential inhibition by compounds like 2,5-Dimethoxyphenol.
Caption: The COX-2 inflammatory pathway and potential inhibition.
Conclusion
2,5-Dimethoxyphenol is a well-characterized aromatic compound with defined structural and physicochemical properties. While detailed biological studies on this specific molecule are not abundant, its structural similarity to other biologically active methoxyphenols suggests potential as an antioxidant and anti-inflammatory agent, possibly through the inhibition of the COX-2 pathway. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the properties and applications of 2,5-Dimethoxyphenol.
References
- 1. 2,5-Dimethoxyphenol | C8H10O3 | CID 5314498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
